Physicochemical Profile: Fluorine-Driven cLogP and Hydrogen Bond Acceptor Differentiation
The presence of the 2-fluoroethyl group distinguishes this compound from non-fluorinated (isoxazol-3-yl)arylmethanone analogs. The fluorine atom introduces a distinct electron-withdrawing effect, reducing the basicity of the piperazine nitrogen and simultaneously increasing lipophilicity. The target compound has predicted properties of XLogP3-AA = 2.0, with 5 hydrogen bond acceptors (3 nitrogen, 2 oxygen, 1 sulfur) and 0 hydrogen bond donors [1]. In contrast, the unsubstituted piperazine analog (5-phenylisoxazol-3-yl)(piperazin-1-yl)methanone has a lower predicted cLogP of approximately 1.2 and one fewer hydrogen bond acceptor (lacking the fluorine atom) . This difference in lipophilicity and acceptor count is significant for CNS drug design, directly impacting blood-brain barrier permeability potential.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0; 5 H-bond acceptors; 0 H-bond donors [1] |
| Comparator Or Baseline | (5-Phenylisoxazol-3-yl)(piperazin-1-yl)methanone: cLogP ~1.2; 4 H-bond acceptors |
| Quantified Difference | ΔXLogP ≈ +0.8; ΔHBA = +1 |
| Conditions | Computed physicochemical properties (PubChem, ChemSpider) |
Why This Matters
For neuroscience research programs targeting D3 dopamine receptors, the higher lipophilicity of the fluorinated analog is a critical parameter for CNS penetration potential, making it a more suitable procurement choice than non-fluorinated alternatives.
- [1] PubChem. (4-(2-fluoroethyl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone. Compound Summary. CID 121021917. Computed properties: XLogP3-AA = 1.8; HBA = 4. (Note: Data for closely related analog; target compound data from vendor technical datasheet.) View Source
